Flosequinoxan
Description
Historical Context of Flosequinoxan Discovery and Initial Research Trajectory
The discovery and initial research trajectory of this compound are closely tied to the development and study of flosequinan (B1672846), a drug that was developed for the treatment of heart failure ncats.io. This compound emerged as the main metabolite of flosequinan, and its general pharmacological properties were a subject of research, with findings published as early as 1992 nih.gov. This indicates that interest in this compound as a distinct entity for research purposes arose in parallel with, or as a direct consequence of, the pharmacological investigations into flosequinan. The focus on metabolites like this compound is a standard practice in drug development to understand the complete pharmacokinetic and pharmacodynamic profile of a therapeutic agent nih.gov.
Rationale for Investigating this compound as a Research Compound
The rationale for investigating this compound as a research compound stems from the fundamental principles of pharmacokinetics, which emphasize that drug metabolism can profoundly influence a compound's activity and fate within the body wikipedia.org. When a parent drug undergoes metabolism, its metabolites can be pharmacologically active, sometimes even exhibiting greater potency or different activity profiles than the parent compound nih.govmsdmanuals.com. In the case of flosequinan, which was ultimately withdrawn from the market due to concerns related to increased congestive heart failure symptoms, understanding the role of its active metabolites like this compound becomes paramount ncats.io.
Research into active metabolites helps to:
Elucidate the complete mechanism of action of a parent drug nih.gov.
Identify the specific compounds responsible for therapeutic effects or adverse reactions nih.gov.
Inform future drug design by isolating active moieties or understanding metabolic pathways that lead to undesirable outcomes nih.gov.
Therefore, studying this compound is crucial for a comprehensive understanding of flosequinan's pharmacological effects and for contributing to the broader knowledge base of drug metabolism, particularly concerning quinolone derivatives ctdbase.org.
Overview of this compound's Role as an Active Metabolite in Pharmacological Systems
This compound is unequivocally identified as an active metabolite of flosequinan nih.govncats.io. In pharmacological systems, the metabolism of drugs often involves enzymatic biotransformations that convert the parent compound into more hydrophilic substances, facilitating their excretion from the body nih.govwikipedia.org. However, these metabolic processes can also yield metabolites that retain or even enhance pharmacological activity nih.govmsdmanuals.com.
Table 1: Key Characteristics of this compound
| Characteristic | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO₃S | uni.lunih.gov |
| Molecular Weight | 255.27 | nih.gov |
| PubChem CID | 131270 | uni.lunih.gov |
| Parent Compound | Flosequinan | nih.govncats.io |
| Role | Active Metabolite | nih.govncats.io |
| Systematic Name | 7-fluoro-1-methyl-3-(methylsulfonyl)quinolin-4-one | nih.gov |
| Other Common Names | BTS 53 554, BTS-53554 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVHPMHCIKNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997910 | |
| Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76568-68-8 | |
| Record name | Flosequinoxan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Structural Modification of Flosequinoxan and Its Analogs
Methodologies for Flosequinoxan Synthesis in Laboratory Settings
The laboratory synthesis of this compound, chemically known as 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, involves a multi-step process culminating in the formation of the quinolone core and subsequent functionalization. A key precursor to this compound is 7-fluoro-1-methyl-3-(methylthio)-4-quinolone, also referred to as flosequinan (B1672846) sulfide (B99878) (FS) nih.gov. The final step in the synthesis is the stereoselective S-oxidation of this precursor nih.gov.
In the context of this compound, a plausible synthetic approach would begin with a suitably substituted aniline (B41778), likely 3-fluoroaniline. This would be followed by a series of reactions to introduce the N-methyl group and build the pyridine (B92270) ring of the quinolone scaffold, incorporating a methylthio group at the 3-position.
The crucial final step is the oxidation of the methylthio group of flosequinan sulfide to the methylsulfinyl group of this compound. In vitro studies using rat liver microsomes have shown that this oxidation is catalyzed by flavin-containing monooxygenases (FMO) nih.gov. For laboratory synthesis, chemical oxidizing agents would be employed. The choice of oxidant and reaction conditions is critical to achieve the desired sulfoxide (B87167) without over-oxidation to the sulfone.
Key Synthetic Steps for Quinolone Analogs:
| Step | Reaction Type | Reactants | Product |
| 1 | Michael Addition | Arylamine, Acrylonitrile | Adduct |
| 2 | Ethanolysis | Adduct, HCl in ethanol | Ethyl imidate |
| 3 | Amination | Ethyl imidate, NH3 in ethanol | Amidine |
| 4 | Reductive Amination | Amine, Aldehyde, Sodium cyanoborohydride | Substituted quinoline |
| This table outlines general synthetic strategies for substituted quinolines based on a study of anti-breast cancer agents and may not be directly applicable to this compound synthesis nih.gov. |
Derivatization Strategies for Structural-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound, derivatization strategies would focus on systematic modifications of its structure to identify key pharmacophoric features responsible for its vasodilatory effects.
Given the limited specific SAR data for this compound as a vasodilator, general principles from the broader quinolone class can be inferred. Modifications would typically be explored at three main positions: the N-1 substituent, the C-3 substituent, and various positions on the carbocyclic ring (C-5, C-6, C-7, and C-8).
Potential Derivatization Sites on the this compound Scaffold:
| Position | Current Substituent | Potential Modifications | Rationale for Modification |
| N-1 | Methyl | Ethyl, cyclopropyl, other alkyl groups | To probe the steric and electronic requirements at this position for optimal activity. |
| C-3 | Methylsulfinyl | Alkylsulfinyl, arylsulfinyl, sulfonyl, amide | To investigate the importance of the sulfoxide group and its size and electronic properties. |
| C-7 | Fluorine | Other halogens, methoxy, amino | To assess the impact of substituent size, electronics, and hydrogen bonding potential on activity. |
Exploration of Quinolone Scaffold Modifications and their Influence on Biological Interactions
The quinolone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Modifications to this core structure can significantly alter the biological activity of the resulting compounds.
For quinolone-based vasodilators, modifications to the scaffold would aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Key areas of exploration include:
Isosteric Replacements: Replacing parts of the quinolone ring system with other heteroaromatic rings to explore different electronic distributions and hydrogen bonding patterns.
Ring Fusion: Fusing additional rings to the quinolone scaffold to create more rigid and conformationally constrained analogs, which can lead to increased selectivity for a particular biological target.
Introduction of Diverse Substituents: Attaching various functional groups at different positions of the quinolone ring to probe interactions with specific amino acid residues in the target protein.
The biological activity of quinolone derivatives is highly dependent on the nature and position of substituents. For instance, in the context of anticancer activity, substitutions at the C-6, C-7, and N-1 positions have been shown to be critical for potency and selectivity rsc.org. While the specific SAR for vasodilator activity may differ, these positions represent key handles for chemical modification to tune the biological profile of this compound analogs.
Molecular Mechanisms of Action of Flosequinoxan
Enzymatic Inhibition Profiles of Flosequinoxan
This compound exerts its effects, in part, through the inhibition of specific enzymes, which leads to downstream cellular changes.
This compound, also referred to as BTS, has been shown to inhibit phosphorylase phosphatase activity. In studies using guinea-pig ventricular myocytes, a concentration of 300 µmol/l of this compound resulted in a 23.1% decrease in phosphorylase phosphatase activity. nih.gov This inhibition of phosphorylase phosphatase is believed to contribute to the compound's contractile effects. nih.gov
Phosphorylase phosphatase is a type of protein phosphatase, and protein phosphatase 1 (PP1) is recognized as a crucial negative regulator of calcium (Ca²⁺) cycling and contractility within cardiomyocytes. nih.govresearchgate.net PP1 plays a vital role in restoring cardiac function to basal levels following β-adrenergic stimulation by dephosphorylating key phosphoproteins. nih.govresearchgate.net Notably, PP1 is considered the primary phosphatase responsible for dephosphorylating phospholamban (PLN). nih.gov Therefore, the inhibition of phosphorylase phosphatase by this compound would lead to increased phosphorylation of its substrates, thereby influencing cellular processes.
Table 1: Effect of this compound on Phosphorylase Phosphatase Activity
| Compound | Concentration (µmol/l) | Phosphorylase Phosphatase Inhibition (%) | Reference |
| This compound | 300 | 23.1 | nih.gov |
The pharmacology of flosequinan (B1672846) and its active sulphone metabolite, this compound, has been linked to phosphodiesterase (PDE) inhibition, particularly phosphodiesterase 3 (PDE3). drugdesign.org PDE3 inhibitors prevent the breakdown of cyclic AMP (cAMP), leading to increased intracellular cAMP concentrations, which can enhance cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). cvpharmacology.com
Studies have indicated that flosequinan and its sulphone metabolite (this compound, also known as BTS 53,554) exhibit non-selective inhibition against phosphodiesterase isoenzymes found in both cardiac and vascular smooth muscle. nih.gov Biochemical investigations with purified enzymes have further confirmed that both flosequinan and BTS 53554 are relatively selective inhibitors of PDE III, and their inhibitory potency is considered sufficient to explain their inotropic activity. researchgate.net
Table 2: Phosphodiesterase Inhibition by Flosequinan and this compound
| Compound | Target Enzyme | Tissue Type | IC50 (µM) | Reference |
| Flosequinan | PDE3 | Cardiac | 660 | nih.gov |
| Flosequinan | PDE3 | Vascular Smooth Muscle | 230 | nih.gov |
| This compound (BTS 53,554) | PDE3 | Cardiac | Similar to Flosequinan | nih.gov |
| This compound (BTS 53,554) | PDE3 | Vascular Smooth Muscle | Similar to Flosequinan | nih.gov |
Modulation of Intracellular Protein Phosphorylation by this compound
This compound significantly modulates the phosphorylation state of key intracellular regulatory proteins, which is central to its physiological effects.
This compound (BTS) has been shown to increase the phosphorylation state of critical regulatory proteins in cardiac muscle. In guinea-pig ventricular myocytes labeled with [32P], this compound increased the phosphorylation of the inhibitory subunit of troponin (TnI) and phospholamban (PLB). nih.gov At a concentration of 300 µmol/l, the phosphorylation state of TnI increased by 142.5 ± 12.6%, and that of PLB increased by 130.9 ± 2.2%. nih.gov
Phospholamban (PLN) is a small integral membrane protein located in the sarcoplasmic reticulum (SR) of cardiac muscle cells. cellsignal.comthermofisher.comptglab.com In its dephosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), which is responsible for pumping Ca²⁺ into the SR. utoronto.ca The phosphorylation of PLN relieves this inhibitory effect, thereby increasing SERCA2a activity, enhancing the rate of cardiac relaxation, and consequently increasing contractility by augmenting the SR Ca²⁺ store for subsequent beats. utoronto.ca
Troponin I (TnI) is the inhibitory subunit of the troponin complex, which regulates calcium sensitivity in striated muscle actomyosin (B1167339) ATPase activity. fortislife.comnih.gov The phosphorylation of TnI is a crucial mechanism for modulating cardiac contractility. frontiersin.org
Table 3: Effect of this compound on Protein Phosphorylation in Guinea-Pig Ventricular Myocytes
| Protein | Concentration (µmol/l) | Increase in Phosphorylation State (%) | Reference |
| Troponin I (TnI) | 300 | 142.5 ± 12.6 | nih.gov |
| Phospholamban (PLB) | 300 | 130.9 ± 2.2 | nih.gov |
The enhanced phosphorylation of regulatory proteins observed with this compound is partly attributed to its inhibition of phosphorylase phosphatase activity. nih.gov Protein phosphorylation in cells is meticulously regulated by a dynamic balance between the activities of protein kinases (which add phosphate (B84403) groups) and protein phosphatases (which remove them). nih.gov
Protein phosphatase 1 (PP1) plays a significant role in dephosphorylating phospholamban, nih.govutoronto.ca and its activity is a critical determinant of cardiac Ca²⁺ cycling and contractility. nih.govresearchgate.net By inhibiting a protein phosphatase, this compound shifts this balance, favoring the phosphorylated state of target proteins like troponin I and phospholamban, thereby influencing cardiac function.
Receptor-Ligand Interactions and Signaling Cascade Modulation
While this compound's primary mechanisms are largely described through enzymatic inhibition and subsequent phosphorylation changes, direct receptor-ligand interactions are less extensively detailed in the available literature. Some studies suggest that flosequinan, the parent compound, exerts a direct positive inotropic effect that is dependent on Ca²⁺ but independent of alterations in intracellular cyclic AMP concentrations. nih.gov This indicates that its action may not solely rely on classical receptor-mediated signaling pathways that typically involve cAMP. The exact nature of any direct receptor binding or specific signaling cascade modulation by this compound beyond its enzymatic inhibition profile remains an area where detailed research findings are not prominently reported.
Exploration of Specific Receptor Binding Affinities and Activities
This compound, along with its precursor flosequinan, functions as an inhibitor of phosphodiesterase 3 (PDE3). ncats.ioncats.ioresearchgate.netonelook.com This inhibitory activity is considered sufficient to account for their inotropic effects. researchgate.net Studies investigating the effect of flosequinan and its sulphone metabolite, BTS 53,554 (this compound), on phosphodiesterase isoenzymes isolated from guinea-pig cardiac and vascular smooth muscle revealed a non-selective inhibition. nih.gov Both compounds demonstrated similar potency against both cardiac and vascular smooth muscle isoenzymes. nih.gov
The following table summarizes the inhibitory concentrations of flosequinan on PDE isoenzymes:
| Compound | Tissue Type | PDE Isoenzyme Peak | IC50 (µM) |
| Flosequinan | Guinea-pig Cardiac | Peak III | 660 |
| Flosequinan | Guinea-pig Vascular SM* | Peak III | 230 |
*SM: Smooth Muscle
Influence on Cellular Signaling Pathways (e.g., Cyclic AMP Metabolism)
This compound's influence on cellular signaling pathways is intrinsically linked to its activity as a phosphodiesterase inhibitor, particularly concerning cyclic AMP (cAMP) metabolism. Cyclic AMP is a ubiquitous second messenger in cellular signal transduction, playing critical roles in various physiological processes, including metabolism, gene transcription, and cell proliferation. multispaninc.comwikipedia.orgmdpi.com
The intracellular levels of cAMP are tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs). wikipedia.orgnih.gov By inhibiting PDE3, this compound effectively reduces the rate at which cAMP is broken down. ncats.ioncats.ioresearchgate.net This leads to an elevation of intracellular cAMP levels. nih.govresearchgate.net
Elevated cAMP levels subsequently activate protein kinase A (PKA), a key effector of cAMP signaling. multispaninc.comwikipedia.orgnih.gov PKA, in turn, phosphorylates a variety of target proteins within the cell, leading to alterations in cellular function. multispaninc.comnih.gov This cascade of events is fundamental to the inotropic effects observed with this compound, as its contractile effects in cardiac tissues, such as guinea-pig papillary muscles, are associated with increased cyclic AMP content. researchgate.net Furthermore, there are indications that flosequinan may also influence cellular signaling by inhibiting inositol (B14025) trisphosphate (IP3) formation and calcium release. ncats.io
Cellular and Tissue Level Pharmacodynamics of Flosequinoxan Pre Clinical Investigations
Effects on Excitable Cell Physiology
Flosequinoxan has been shown to significantly impact the physiological function of excitable cells, most notably in cardiac tissues, by modulating their contractile properties and underlying molecular mechanisms.
Impact on Myocardial Contractility in Isolated Cardiac Tissues (e.g., Guinea-Pig Papillary Muscles)
Studies using isolated guinea-pig papillary muscles have demonstrated a notable positive inotropic effect of this compound. At a concentration of 100 µmol/l, this compound initiated a positive inotropic effect, which further increased to 287.6 ± 34.2% of the predrug value at a concentration of 300 µmol/l. Importantly, at this higher concentration (300 µmol/l), this compound did not significantly affect the time to peak tension (103.9 ± 2% of predrug value) or the relaxation time (107.1 ± 6.7% of predrug value). The positive inotropic effect induced by 300 µmol/l this compound was attenuated by 10 µmol/l carbachol, reducing it to 166.5 ± 11.6% (n=10).
Table 1: Effects of this compound on Guinea-Pig Papillary Muscle Contractility
| Parameter | This compound Concentration (µmol/l) | Effect (% of Predrug Value) | Notes | Source |
| Positive Inotropic Effect | 100 | Initiated | - | |
| Positive Inotropic Effect | 300 | 287.6 ± 34.2 | - | |
| Time to Peak Tension | 300 | 103.9 ± 2 | No significant effect | |
| Relaxation Time | 300 | 107.1 ± 6.7 | No significant effect | |
| Positive Inotropic Effect (with 10 µmol/l Carbachol) | 300 | 166.5 ± 11.6 | Attenuation of inotropic effect (n=10) |
Cellular-Level Contractile Response Mechanisms
The contractile effects of this compound are associated with enhanced phosphorylation of key regulatory proteins within cardiac myocytes. Investigations in [32P]-labeled guinea-pig ventricular myocytes revealed that this compound, starting at 100 µmol/l, increased the phosphorylation state of the inhibitory subunit of troponin (TnI) and phospholamban (PLB). At a concentration of 300 µmol/l, the phosphorylation of TnI increased to 142.5 ± 12.6%, and PLB phosphorylation increased to 130.9 ± 2.2% (n=5). Furthermore, at 300 µmol/l, this compound was observed to decrease phosphorylase phosphatase activity by 23.1%. These findings suggest that the positive inotropic effects of this compound are accompanied by, and potentially mediated in part by, increased phosphorylation of these regulatory proteins, which could be due to an inhibition of phosphorylase phosphatase activity.
Table 2: Cellular-Level Effects of this compound on Protein Phosphorylation and Enzyme Activity
| Parameter | This compound Concentration (µmol/l) | Effect (% of Predrug Value or % Decrease) | Notes | Source |
| Phosphorylation of Troponin I (TnI) | 100 | Increased | - | |
| Phosphorylation of Troponin I (TnI) | 300 | 142.5 ± 12.6 | In [32P]-labeled guinea-pig ventricular myocytes (n=5) | |
| Phosphorylation of Phospholamban (PLB) | 100 | Increased | - | |
| Phosphorylation of Phospholamban (PLB) | 300 | 130.9 ± 2.2 | In [32P]-labeled guinea-pig ventricular myocytes (n=5) | |
| Phosphorylase Phosphatase Activity | 300 | 23.1% decrease | Suggests inhibition as a mechanism for enhanced protein phosphorylation |
Interactions with Specific Organ Systems in Ex Vivo Models
Specific pre-clinical investigations detailing the interactions of this compound with other organ systems in ex vivo models were not found within the scope of the provided search results. While ex vivo organ perfusion systems are utilized for studying drug effects and organ physiology, explicit data on this compound's interactions with organ systems beyond isolated cardiac tissues were not identified.
Electrophysiological Effects in Cellular and Tissue Preparations
While this compound demonstrates significant effects on myocardial contractility, detailed pre-clinical electrophysiological effects of this compound in cellular and tissue preparations (e.g., impact on action potential duration, resting membrane potential, or conduction velocity) were not explicitly described in the provided search results. The available information primarily focuses on mechanical aspects of contraction such as time to peak tension and relaxation time.
Influence on Cellular Metabolism and Energy Homeostasis
Specific pre-clinical investigations focusing on the direct influence of this compound on cellular metabolism and energy homeostasis were not found within the scope of the provided search results. While general concepts of cellular metabolism and energy homeostasis are well-documented areas of research, information linking this compound directly to these processes at a pre-clinical level was not identified.
Pre Clinical Pharmacokinetics and Biotransformation of Flosequinoxan
Absorption Characteristics in In Vitro and Animal Models
Information specifically detailing the absorption characteristics of flosequinoxan in in vitro and animal models is not extensively documented as a standalone compound. However, as an active metabolite of flosequinan (B1672846), its formation and subsequent presence are intrinsically linked to the absorption and metabolism of the parent compound. Flosequinan itself has been investigated for its oral pharmacokinetics. nih.gov
Distribution Patterns in Pre-clinical Biological Systems
The distribution patterns of this compound in pre-clinical biological systems are generally studied in conjunction with its parent compound, flosequinan. Following administration of flosequinan, this compound is formed and distributed throughout the body. While specific quantitative data on this compound's independent distribution is limited in public domain, pre-clinical pharmacokinetic studies often assess the tissue distribution of both parent drugs and their metabolites. nih.govnih.gov
Metabolic Pathways and Metabolite Formation (Focus on Flosequinan-Flosequinoxan Bioconversion)
This compound is a significant metabolite of flosequinan. The bioconversion of flosequinan to this compound is a key metabolic pathway. This process involves the oxidation of the sulfinyl group (S=O) in flosequinan to a sulfonyl group (S(=O)2) in this compound. wikipedia.orguni.luuni.lu
The liver is a primary organ responsible for drug metabolism, including the biotransformation of xenobiotics. researchgate.net Studies on flosequinan have shown that its metabolism to this compound can be affected by hepatic function, suggesting that the liver plays a critical role in this conversion. nih.gov
Table 1: Key Metabolic Conversion
| Parent Compound | Metabolite | Chemical Transformation |
| Flosequinan | This compound | Oxidation of sulfinyl to sulfonyl group |
Enzyme Systems Responsible for this compound Formation
While specific enzyme systems directly responsible for the oxidation of flosequinan to this compound are not explicitly detailed in readily available public literature, drug metabolism often involves cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), or other oxidative enzymes. nih.govabdominalkey.commdpi.comnews-medical.netnih.gov Given the sulfur oxidation, enzymes like FMOs or certain CYP isoforms could potentially be involved. The liver's role in this biotransformation points towards hepatic enzyme systems being primary catalysts. researchgate.netnih.gov
Quantitative Modeling of Parent Compound and Metabolite Pharmacokinetics in Pre-clinical Settings
Quantitative modeling approaches are employed to understand and predict the pharmacokinetic profiles of both parent compounds and their metabolites in pre-clinical settings. For flosequinan and its metabolite this compound, simultaneous modeling of their concentration-time profiles has been demonstrated. nih.govresearchgate.net This type of modeling allows for the estimation of parameters such as the first-pass effect, which is crucial for compounds undergoing significant metabolism upon oral administration. nih.govresearchgate.netresearchgate.net
Such models can account for factors like left censoring in data and provide additional insights useful for future studies. nih.gov Physiologically-based pharmacokinetic (PBPK) models are increasingly used to simulate drug ADME using species-specific physiology, which can help predict human pharmacokinetics from pre-clinical animal data. nih.govfda.gov
Table 2: Pharmacokinetic Modeling Aspects
| Aspect | Description | Relevance to this compound/Flosequinan |
| Simultaneous Modeling | Analyzing parent and metabolite concentrations concurrently. | Used to model flosequinan and this compound plasma concentrations. nih.govresearchgate.net |
| First-Pass Effect Estimation | Quantifying metabolism occurring before systemic circulation. | Can be estimated using simultaneous modeling of oral administration data. nih.govresearchgate.net |
| PBPK Modeling | Mathematical simulations of ADME using physiological data. | Aids in predicting human PK from pre-clinical data. nih.govfda.gov |
Analytical Methodologies for Flosequinoxan Research
Chromatographic Techniques for Detection and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary chromatographic technique utilized for the detection and quantification of Flosequinoxan. Studies investigating the pharmacokinetics of this compound, particularly as an active metabolite of Flosequinan (B1672846), have employed HPLC for the analysis of plasma and urine samples. nih.govresearchgate.net This highlights its utility in biological matrices for research applications. Furthermore, HPLC coupled with electrochemical detection has also been reported for the analysis of this compound in plasma, indicating the versatility of detection methods that can be integrated with chromatographic separation. dntb.gov.ua
As this compound belongs to the quinolone class of compounds, general principles of liquid chromatography applied to fluoroquinolones are relevant. These often include reversed-phase HPLC (RP-HPLC) due to its broad applicability for separating and quantifying analytes in complex matrices. nih.gov Such methods typically involve careful selection of chromatographic parameters, including the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of water, acetonitrile, and modifiers like acids or bases to optimize separation), flow rate, and detection wavelengths (commonly UV detection). nih.govnih.gov While specific detailed parameters for this compound were not extensively detailed in the provided search results, the general approach for related compounds illustrates the typical setup. For instance, for other fluoroquinolone antibiotics, methods have used LiChrospher 100 RP-18 columns (5 µm, 125 mm x 4 mm) with mobile phases composed of water:acetonitrile (80:20, v/v) containing 0.3% triethylamine, adjusted to pH 3.3 with phosphoric acid, at a flow rate of 1.0 mL/min, with UV detection between 279 and 295 nm. nih.gov
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. Ultraviolet-Visible (UV-Vis) spectrophotometry is commonly used, often in conjunction with HPLC as a detection method, as indicated by its mention in pharmacokinetic studies involving this compound. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of its chromophores.
For comprehensive structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR) and Mass Spectrometry (MS) are critical. While specific experimental NMR or IR spectral data for this compound were not found in the search results, PubChem provides the molecular formula (C11H10FNO3S) and predicted collision cross section values for various adducts, which are derived from mass spectrometry principles. uni.lu These techniques allow researchers to determine the arrangement of atoms, identify functional groups, and confirm the molecular weight and fragmentation patterns, thereby verifying the compound's identity and assessing its structural integrity and purity. Infrared (IR) spectroscopy can provide insights into the presence of specific functional groups within the this compound molecule.
Bioanalytical Assay Development for Pre-clinical Sample Analysis
The development of bioanalytical assays for this compound is crucial for its quantification in biological matrices obtained from pre-clinical research, such as plasma and urine samples. These assays are essential for pharmacokinetic studies, which investigate how the compound is absorbed, distributed, metabolized, and excreted in biological systems. nih.govresearchgate.net
Historically, HPLC has been a foundational technique for such analyses. nih.govresearchgate.net However, modern bioanalytical assay development frequently leverages highly sensitive and selective techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity, specificity, and throughput, making it ideal for quantifying analytes at low concentrations in complex biological matrices, minimizing interference from endogenous compounds. nih.gov
Key steps in bioanalytical assay development include:
Sample Preparation: This involves extracting this compound from the biological matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Utilizing an LC system to separate this compound from other components in the prepared sample.
Mass Spectrometric Detection: Employing a tandem mass spectrometer (MS/MS) to selectively detect and quantify this compound based on its unique mass-to-charge ratio and characteristic fragmentation patterns.
Internal Standard: Incorporating a stable isotope-labeled analog or a structurally similar compound as an internal standard is critical for accurate quantification, compensating for matrix effects and variations in sample processing. europa.eu
The objective is to develop a method that is sensitive enough to detect this compound at relevant concentrations, selective enough to differentiate it from co-eluting compounds, and robust for routine analysis of numerous pre-clinical samples.
Method Validation for Research Applications
Method validation is a critical process in analytical chemistry that provides documented evidence that an analytical method is suitable for its intended purpose in research applications. ujpronline.comparticle.dk It ensures the reliability, accuracy, and consistency of the data generated. For this compound research, method validation would typically involve assessing several key performance parameters:
Linearity: Demonstrating a direct and proportional relationship between the analyte concentration and the instrument response over a specified range. This is often verified using regression analysis. nih.govparticle.dk
Accuracy: Assessing the closeness of agreement between the test results and the true value. This is typically evaluated by analyzing spiked samples (quality control samples) at different concentrations. nih.gov
Precision: Measuring the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.govnih.gov
Specificity/Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradants, or endogenous substances. europa.euparticle.dk
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. particle.dk
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. particle.dk
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Stability: Assessing the stability of this compound in solution and in the matrix under various storage conditions (e.g., room temperature, refrigerated, frozen, freeze-thaw cycles) and during analytical procedures (e.g., in autosampler vials). nih.govnih.gov
A well-defined validation protocol, including predefined acceptance criteria, is essential before conducting validation experiments. europa.eunih.gov The successful validation of analytical methods for this compound ensures that research findings are scientifically sound and reproducible.
Table 1: Typical Method Validation Parameters for this compound Research
| Validation Parameter | Description | Acceptance Criteria (General Examples) |
| Linearity | Proportionality of response to analyte concentration over a defined range. | Correlation coefficient (r) ≥ 0.999 nih.govparticle.dk |
| Accuracy | Closeness of agreement between measured value and true value. | Mean accuracy within ±15% of nominal concentration (±20% at LLOQ) nih.gov |
| Precision | Reproducibility of results under the same (repeatability) or varied (intermediate precision) conditions. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤20% at LLOQ) nih.govnih.gov |
| Specificity | Ability to measure the analyte uniquely in the presence of other components. | No significant interference from matrix components or impurities europa.euparticle.dk |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio typically ≥ 3:1 particle.dk |
| LOQ | Lowest quantifiable concentration with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10:1; accuracy and precision criteria met particle.dk |
| Robustness | Insensitivity of the method to small, deliberate changes in method parameters. | Results remain within acceptable limits despite minor parameter variations |
| Stability | Analyte integrity under various storage and processing conditions. | Analyte concentration remains within a predefined percentage of initial concentration nih.govnih.gov |
Pre Clinical Efficacy Studies and Disease Model Applications
Utilization in Animal Models of Cardiovascular Function
Pre-clinical studies have explored the cardiovascular effects of Flosequinoxan, often referred to as BTS, in animal models. A notable area of investigation has been its positive inotropic activity, which refers to its ability to increase the force of myocardial contraction.
Detailed Research Findings:
Guinea-Pig Papillary Muscles: In isolated guinea-pig papillary muscles, this compound demonstrated a significant positive inotropic effect. At a concentration of 300 µmol/l, it increased tension by 287.6% ± 34.2%. This effect was observed without substantial changes in the time to peak tension (103.9% ± 2% of predrug value) or relaxation time (107.1% ± 6.7% of predrug value). The positive inotropic effect induced by this compound was attenuated by the presence of 10 µmol/l carbachol, with the effect at 300 µmol/l being reduced to 166.5% ± 11.6%. frontiersin.org
Guinea-Pig Ventricular Myocytes: Investigations into the cellular mechanisms in [32P]-labeled guinea-pig ventricular myocytes revealed that this compound (300 µmol/l) increased the phosphorylation state of key regulatory proteins. Specifically, the inhibitory subunit of troponin (TnI) phosphorylation increased by 142.5% ± 12.6%, and phospholamban (PLB) phosphorylation increased by 130.9% ± 2.2%. Furthermore, this compound at 300 µmol/l was found to decrease phosphorylase phosphatase activity by 23.1%. These findings suggest that the contractile effects of this compound are associated with enhanced phosphorylation of regulatory proteins, potentially mediated in part by the inhibition of phosphorylase phosphatase activity. frontiersin.org
Intact Dog Models (Indirect Evidence from Flosequinan): While direct detailed studies on this compound in intact animal models of cardiovascular function are limited in the provided sources, its parent compound, Flosequinan (B1672846), has been more extensively studied. This compound is a major metabolite of Flosequinan and exhibits approximately half the potency of the parent compound in inotropic activity. researchgate.net Studies in anesthetized dogs demonstrated that Flosequinan increased mean left ventricular (LV) dP/dT, a measure of cardiac contractility, in a dose-dependent manner. For instance, intraduodenal administration of Flosequinan at 0.3, 1.0, and 3.0 mg/kg resulted in increases in mean LV dP/dT by 11%, 27%, and 54%, respectively. This positive inotropic effect was observed even in dogs with propranolol-induced heart failure, indicating its independence from catecholamines. nih.gov
Table: this compound's Inotropic Effect in Guinea-Pig Papillary Muscles
| Parameter | Baseline Value | This compound (300 µmol/l) | Change (%) [INDEX] |
| Peak Tension (% of predrug) | 100 | 287.6 ± 34.2 | +187.6 |
| Time to Peak Tension (% of predrug) | 100 | 103.9 ± 2 | +3.9 |
| Relaxation Time (% of predrug) | 100 | 107.1 ± 6.7 | +7.1 |
Table: this compound's Effect on Protein Phosphorylation in Guinea-Pig Ventricular Myocytes
| Protein Phosphorylation | This compound (300 µmol/l) (% of Control) [INDEX] |
| Troponin I (TnI) | 142.5 ± 12.6 |
| Phospholamban (PLB) | 130.9 ± 2.2 |
Investigation in In Vitro Disease Models Relevant to its Pharmacological Profile
The in vitro investigations of this compound have been crucial in deciphering its direct effects on cardiac cells and its underlying pharmacological mechanisms.
Direct Cardiac Effects: As detailed in Section 7.1, the studies on isolated guinea-pig papillary muscles and ventricular myocytes serve as direct in vitro disease models to assess this compound's impact on cardiac contractility and cellular signaling pathways. frontiersin.org
Phosphodiesterase III (PDE III) Inhibition: Biochemical studies utilizing purified enzymes have confirmed that this compound (also referred to as BTS 53554) acts as a relatively selective inhibitor of phosphodiesterase III (PDE III). This inhibition of PDE III is considered sufficient to explain its observed positive inotropic activity. researchgate.net PDE III inhibitors increase intracellular cyclic AMP (cAMP) levels in cardiomyocytes by preventing its breakdown, leading to increased intracellular calcium and stronger contractions. clinicalpub.com
Calcium Inward Current and Na+/Ca2+ Exchange: Research on Flosequinan, the parent compound, indicates that it increases calcium inward current in guinea-pig ventricle, an action consistent with cAMP involvement. researchgate.net Furthermore, Flosequinan's positive inotropic effect in mammalian myocardium, specifically in ferret papillary muscles, has been attributed to a reduction in Na+/Ca2+ exchange. mdpi.com Given this compound's role as an active metabolite, these mechanisms are relevant to its pharmacological profile.
Lipid-Lowering Profile: While this compound has been broadly categorized as a "BLOOD LIPID-LOWERING AGENT" mdpi.com, specific detailed in vitro efficacy studies directly focusing on this compound's lipid-lowering mechanisms or effects in relevant disease models were not identified in the provided search results. General in vitro models for studying lipid metabolism and the effects of lipid-lowering drugs on cells exist, often involving cell lines like HepG2 to examine lipid accumulation or the impact on lipoprotein receptors. ajphs.comnih.gov However, explicit data for this compound in such models were not found.
Comparative Efficacy Assessments with Other Research Compounds in Pre-clinical Systems
Comparative pre-clinical assessments, largely derived from studies on Flosequinan (due to this compound being its active metabolite), offer insights into its relative efficacy and mechanistic distinctions when compared to other cardiovascular agents.
Comparison with Milrinone (B1677136) and Nitroprusside (SNP): In in vitro studies using canine renal and coronary arteries, Flosequinan demonstrated less effectiveness as a relaxant compared to milrinone and nitroprusside. However, Flosequinan was able to completely relax precontracted canine mesenteric veins, showing a similar effect to milrinone and nitroprusside in this regard. nih.gov
Comparison with Milrinone and Hydralazine (B1673433) (Inotropic Mechanism): In ferret papillary muscles, the positive inotropic effect of Flosequinan was potentiated by prior addition of ouabain (B1677812) (a Na+/K+ ATPase inhibitor) and blocked by antagonists of Na+/Ca2+ exchange, including cadmium, amiloride, and choline (B1196258) substitution for sodium. In contrast, the inotropic effects of milrinone and hydralazine were not similarly affected by these interventions. This suggests that Flosequinan produces its positive inotropic effect through a distinct mechanism involving the reduction of Na+/Ca2+ exchange in mammalian myocardium, differentiating it from milrinone and hydralazine. mdpi.com
Hemodynamic Profile Comparison in Dogs: In anesthetized dogs, the hemodynamic profile of Flosequinan was observed to be similar to that of milrinone. However, milrinone generally produced greater increases in left ventricular dP/dT and more pronounced decreases in mean arterial pressure and total peripheral resistance compared to Flosequinan. Nitroprusside, a direct vasodilator, primarily decreased total peripheral resistance and mean arterial pressure without inducing an increase in left ventricular dP/dT. nih.gov
Table: Comparative Hemodynamic Effects of Flosequinan (Parent Compound) in Anesthetized Dogs (Intraduodenal Administration, 3.0 mg/kg) nih.gov
| Parameter | Flosequinan Change (%) | Milrinone (Similar Dose Range) Change (%) | Nitroprusside (10 µg/kg/min i.v.) Change (%) |
| Mean Left Ventricular dP/dT | +54 | Greater increases | No increase |
| Total Peripheral Resistance (TPR) | -13 | Greater decreases | -34 |
| Mean Arterial Pressure (MAP) | -23 | Greater decreases | -41 |
Future Directions and Unexplored Avenues in Flosequinoxan Research
Elucidation of Additional Molecular Targets and Off-Target Interactions
The primary mechanism of action for flosequinoxan is the selective inhibition of the PDE III enzyme, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells. nih.govnih.gov This increase in cAMP is responsible for the observed positive inotropic and vasodilatory effects. However, some studies have suggested that the full spectrum of flosequinan's effects may not be solely explained by PDE III inhibition. For instance, research has indicated that flosequinan (B1672846) may also reverse the calcium-sensitizing action of agents like phenylephrine, a mechanism distinct from that of other vasodilators such as nitroprusside. nih.govnih.gov
Future research should focus on a comprehensive screening of this compound against a broad panel of kinases, phosphatases, ion channels, and G-protein coupled receptors to identify any additional molecular targets. Understanding these on-target and potential off-target interactions is crucial for elucidating the complete pharmacological profile of the compound and could explain the adverse outcomes observed in clinical trials. Modern techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to systematically identify binding partners of this compound in relevant cell types. A thorough investigation into these secondary targets could pave the way for the design of more selective and safer analogs.
Development of Advanced Pre-clinical Models for Enhanced Translational Potential
A significant challenge in the development of cardiovascular drugs is the translation of findings from preclinical animal models to human clinical trials. nih.gov Traditional animal models often fail to fully recapitulate the complexity of human cardiac pathophysiology, which may have contributed to the unforeseen adverse effects of flosequinan. nih.govnih.gov The future of preclinical assessment for compounds like this compound lies in the adoption of more sophisticated and human-relevant models.
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a powerful in vitro platform for studying the effects of drugs on human heart cells. nih.govahajournals.orgstanford.eduahajournals.org These cells can be generated from healthy individuals and patients with specific cardiac conditions, allowing for the investigation of drug efficacy and toxicity in a genetically diverse and disease-relevant context. ahajournals.orgstemcell.com Furthermore, the development of "heart-on-a-chip" or organ-on-a-chip technologies, which combine hiPSC-CMs with microfluidic systems to mimic the three-dimensional structure and mechanical environment of the human heart, represents a significant leap forward in preclinical testing. nih.govnih.govdrugtargetreview.comdrugtargetreview.comamerigoscientific.com These advanced models could provide more accurate predictions of a drug's cardiac effects, including the potential for arrhythmia and other adverse events, thereby enhancing the translational potential of preclinical research. nih.gov
Computational Modeling and Simulation for Pharmacological Prediction
In silico pharmacology has emerged as an indispensable tool in modern drug discovery, offering the potential to predict a compound's properties and interactions before it is synthesized. nih.gov For a compound like this compound, with a known clinical history, computational modeling can be retrospectively and prospectively applied to understand its pharmacological and toxicological profile better.
Molecular docking and dynamics simulations can be used to model the interaction of this compound with PDE III and other potential off-targets at an atomic level. plos.orgmdpi.com These simulations can provide insights into the binding affinity and specificity of the compound, guiding the design of new molecules with improved target engagement and reduced off-target effects. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of this compound and its analogs with their biological activities. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be employed to forecast the pharmacokinetic and toxicity profiles of new chemical entities based on the this compound scaffold, helping to prioritize candidates with a higher probability of success. nih.govresearchgate.net
Role of this compound in Polypharmacology and Multi-Target Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex multifactorial diseases, such as heart failure, may be more effectively treated by modulating multiple targets simultaneously. nih.govnih.govresearchgate.net This has given rise to the field of polypharmacology, which focuses on the design of single chemical entities that can interact with multiple targets. nih.govnih.gov
Given that this compound is a potent PDE III inhibitor, there is an opportunity to explore its chemical scaffold as a starting point for developing multi-target ligands. For instance, it may be possible to design analogs of this compound that retain PDE III inhibitory activity while also targeting other pathways involved in cardiovascular disease, such as the renin-angiotensin system or beta-adrenergic receptors. benthamdirect.com The development of such multi-target agents could offer synergistic therapeutic effects and a better side-effect profile compared to combination therapies. nih.govnih.gov The exploration of phosphodiesterase inhibitors for a range of non-cardiovascular indications also opens up the possibility of repositioning or redesigning this compound-based compounds for new therapeutic areas. frontiersin.orgresearchgate.net
Q & A
Q. What criteria should guide the inclusion of pharmacokinetic data in publications on this compound?
- Methodological Answer : Report primary endpoints (AUC, Cmax, t½) with 90% confidence intervals. For secondary outcomes (e.g., metabolite ratios), use Forest plots to visualize effect sizes. Exclude outliers only if justified by pre-specified statistical criteria (e.g., Grubbs’ test). Reference prior studies (e.g., Hinson et al., 1994) to contextualize findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
